molecular formula C21H24N6O3 B2752324 N1-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-phenethyloxalamide CAS No. 1014006-80-4

N1-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-phenethyloxalamide

Cat. No. B2752324
CAS RN: 1014006-80-4
M. Wt: 408.462
InChI Key: HAWAHAOLVCKMAY-UHFFFAOYSA-N
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Description

N1-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-phenethyloxalamide is a useful research compound. Its molecular formula is C21H24N6O3 and its molecular weight is 408.462. The purity is usually 95%.
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Scientific Research Applications

Synthetic Pathways and Characterization N1-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-phenethyloxalamide, due to its complex structure, has prompted extensive research into its synthesis, characterization, and potential applications. Studies have outlined synthetic pathways involving the reaction of hydroxymethyl pyrazole derivatives with primary amines, leading to a series of compounds with potential antitumor, antifungal, and antibacterial activities. For example, Titi et al. (2020) explored the synthesis, characterization, and bioactivities of pyrazole derivatives, providing insights into their structural and biological significance (Titi et al., 2020).

Biological Activities and Applications The research on this compound and its derivatives has primarily focused on their biological activities, revealing promising antitumor, antimicrobial, and antioxidant properties. For instance, El‐Borai et al. (2013) reported on the microwave-assisted synthesis of pyrazolopyridines, which exhibited significant antioxidant, antitumor, and antimicrobial activities, underscoring the therapeutic potential of these compounds (El‐Borai et al., 2013). Similarly, Rahmouni et al. (2014) synthesized novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, illustrating the diverse synthetic applications and potential pharmaceutical relevance of such compounds (Rahmouni et al., 2014).

Synthesis and Structural Analysis The synthesis and structural analysis of such compounds have been a key area of interest, with research aiming to elucidate their complex structures and potential for further modification. Holzer et al. (2003) delved into the spiro-fused (C2)-azirino-(C4)-pyrazolones, a novel heterocyclic system, showcasing the versatility in synthesizing structurally complex molecules and the potential for further pharmacological exploration (Holzer et al., 2003).

properties

IUPAC Name

N'-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O3/c1-3-7-16-13-18(28)25-21(23-16)27-17(12-14(2)26-27)24-20(30)19(29)22-11-10-15-8-5-4-6-9-15/h4-6,8-9,12-13H,3,7,10-11H2,1-2H3,(H,22,29)(H,24,30)(H,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWAHAOLVCKMAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-phenethyloxalamide

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